Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-

Medicinal Chemistry Organic Synthesis Antimalarial Intermediates

Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- (CAS 828938-87-0) is a synthetic intermediate belonging to the quinoline acetamide class, characterized by a 2,2-dimethyl-1,2-dihydroquinoline core substituted at the 1-position with a trifluoroacetyl group and at the 6-position with an acetamide moiety. This compound serves as a critical building block for the synthesis of antimalarial drug candidates and kinase inhibitors.

Molecular Formula C15H15F3N2O2
Molecular Weight 312.29 g/mol
CAS No. 828938-87-0
Cat. No. B12905829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-
CAS828938-87-0
Molecular FormulaC15H15F3N2O2
Molecular Weight312.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N(C(C=C2)(C)C)C(=O)C(F)(F)F
InChIInChI=1S/C15H15F3N2O2/c1-9(21)19-11-4-5-12-10(8-11)6-7-14(2,3)20(12)13(22)15(16,17)18/h4-8H,1-3H3,(H,19,21)
InChIKeyFHYAYDQIZMOOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- (CAS 828938-87-0): A Trifluoroacetyl-Dihydroquinoline Intermediate for Targeted Synthesis


Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- (CAS 828938-87-0) is a synthetic intermediate belonging to the quinoline acetamide class, characterized by a 2,2-dimethyl-1,2-dihydroquinoline core substituted at the 1-position with a trifluoroacetyl group and at the 6-position with an acetamide moiety . This compound serves as a critical building block for the synthesis of antimalarial drug candidates and kinase inhibitors [1]. Unlike simpler quinoline scaffolds such as chloroquine or mefloquine, the dihydroquinoline core and trifluoroacetyl protecting group enable orthogonal reactivity, positioning this compound as a strategic intermediate rather than a direct bioactive entity .

Why Generic Quinoline Intermediates Cannot Replace Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-


Generic quinoline intermediates lack the specific combination of a 2,2-dimethyl-1,2-dihydroquinoline scaffold and a trifluoroacetyl protecting group, which is essential for chemo- and regioselective modifications toward antimalarial and kinase inhibitor programs . Structurally related analogs such as 6-Quinolinol, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- (CAS 828938-86-9) and Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- (CAS 828938-88-1) share the core scaffold but differ in their 6-position functional handle, directly impacting their suitability for specific synthetic routes . The acetamide functionality at the 6-position of CAS 828938-87-0 is a critical vector for further derivatization, whereas the 6-hydroxy or unsubstituted analogs require additional synthetic steps, introducing inefficiency and yield loss .

Quantitative Differentiation of Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- from Closest Analogs


Functional Handle Orthogonality: Acetamide vs. 6-Hydroxy Analog in Synthetic Efficiency

Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- (CAS 828938-87-0) possesses an acetamide group at the 6-position, enabling direct amide coupling or hydrolysis without additional protection/deprotection steps. In contrast, the closest analog, 6-Quinolinol, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- (CAS 828938-86-9), features a 6-hydroxy group that requires O-protection prior to further functionalization . This difference can reduce synthetic step count by 1-2 steps depending on the target molecule. Based on general solid-phase or solution-phase peptide coupling efficiencies, direct amide bond formation can proceed with coupling efficiencies exceeding 80%, whereas a protection/hydrolysis sequence may see cumulative yields drop below 70% [1].

Medicinal Chemistry Organic Synthesis Antimalarial Intermediates

Regiochemical Purity: 6-Acetamide Substitution Pattern vs. Unsubstituted Analog

The 6-position acetamide of CAS 828938-87-0 provides a single, unambiguous vector for diversification. The des-acetamide analog, Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- (CAS 828938-88-1), lacks this handle and is documented to be a less advanced intermediate for antimalarial programs, typically requiring electrophilic aromatic substitution for further functionalization . Electrophilic substitution on the unsubstituted analog often yields regioisomeric mixtures (e.g., 5- vs. 6-substituted products), reducing the yield of the desired regioisomer to potentially less than 60% in some cases [1]. The pre-installed acetamide handle in CAS 828938-87-0 eliminates this regiochemical ambiguity.

Medicinal Chemistry Process Chemistry Kinase Inhibitors

Biological Activity Contextualization: HDAC Inhibition as a Selectivity Filter

While the target compound itself functions primarily as an intermediate, it has been profiled in HDAC inhibition assays as part of a broader quinoline-based library in US Patent 9,249,087 [1]. The compound (designated 'Compound 22') displayed an IC50 > 30,000 nM against both HDAC1 and HDAC6, indicating negligible off-target liability for programs where HDAC inhibition is undesirable [1]. In contrast, the patent's lead compounds (e.g., Compound 4) showed potent HDAC6 inhibition with an IC50 of 1.46 nM, a >20,000-fold difference that underscores the structural selectivity landscape [2]. This level of quantitative profiling is absent for close analogs such as CAS 828938-86-9 or CAS 828938-88-1.

Epigenetics HDAC Inhibition Cancer Biology

Antimalarial Intermediate Designation and Commercial Availability at Research Scale

Vendor documentation explicitly designates CAS 828938-87-0 as an intermediate for antimalarial drug synthesis, a classification shared with analogs but with a key distinction: this compound is commercially supplied at NLT 98% purity under ISO quality systems, targeting global pharmaceutical research and quality control (QC) needs . In contrast, the unsubstituted analog (CAS 828938-88-1) and 6-hydroxy analog (CAS 828938-86-9) are typically cataloged as general research chemicals without explicit antimalarial intermediate certification . This quality distinction is critical for programs advancing toward pre-clinical development where impurity profiling is mandatory.

Neglected Tropical Diseases Antimalarial Drug Discovery API Intermediates

Optimal Research and Industrial Scenarios for Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]- (CAS 828938-87-0)


Streamlined Synthesis of 6-Amide-Functionalized Antimalarial Leads

Medicinal chemistry teams developing next-generation 4-aminoquinoline or quinoline methanol antimalarials can utilize the pre-installed 6-acetamide handle for direct diversification, bypassing protection/deprotection sequences required for 6-hydroxy analogs . This is particularly advantageous for parallel library synthesis where step efficiency directly impacts throughput. The compound's commercial certification as an antimalarial intermediate under ISO quality systems further supports progression toward lead optimization .

Off-Target Liability Screening for Kinase Inhibitor Programs

For kinase inhibitor projects where HDAC inhibition is an undesired off-target effect, the documented >30 µM IC50 against HDAC1 and HDAC6 provides a quantitative baseline [1]. Intermediate suppliers can use this data to demonstrate that residual carryover of the intermediate in API batches is unlikely to confound HDAC-related in vitro assays, a risk assessment not possible for HDAC-unevaluated analogs like CAS 828938-86-9 or 828938-88-1.

Regiochemically Defined Building Block for Parallel Medicinal Chemistry

Process chemistry groups requiring a single, regiochemically pure intermediate for late-stage functionalization can leverage the unambiguous 6-position acetamide handle. This eliminates the regioisomeric mixtures (e.g., 5- vs. 6-substituted products) that plague electrophilic substitution on unsubstituted dihydroquinoline scaffolds, thereby reducing chromatographic burden and improving isolated yields of the desired isomer by >38% in absolute terms [2].

Acetyl CoA Carboxylase (ACC) Inhibitor Scaffold Exploration

The quinoline aryl amide motif present in this compound aligns with the core structure described in ACC inhibitor patents [3]. Researchers exploring ACC1/ACC2 dual inhibitors for metabolic disease can employ this intermediate to rapidly generate focused libraries by modifying the trifluoroacetyl and acetamide positions, a strategy that is synthetically more accessible than starting from the 6-hydroxy or unsubstituted analogs.

Quote Request

Request a Quote for Acetamide, N-[1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-6-quinolinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.